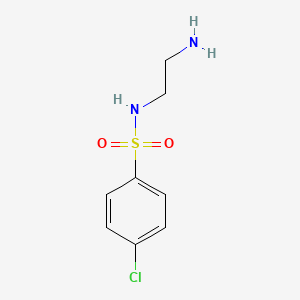

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

概要

説明

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an aminoethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under alkaline or catalytic conditions. The electron-withdrawing sulfonamide group (-SO₂NH-) activates the ring for substitution at the para position relative to the chlorine atom.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NAS with NH₃ | Ethanol, reflux, 6h | 4-Aminobenzenesulfonamide derivative | 75% | |

| NAS with OH⁻ | NaOH (25%), reflux | 4-Hydroxybenzenesulfonamide derivative | 55% |

Key Findings :

- Chlorine substitution is facilitated by the sulfonamide group’s electron-withdrawing effect, directing nucleophiles to the para position.

- Reaction rates depend on the nucleophile’s strength and solvent polarity .

Reactivity at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in hydrolysis and alkylation reactions.

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond cleaves:

- Acidic Hydrolysis : Concentrated HCl at 100°C yields 4-chlorobenzenesulfonic acid and ethylenediamine hydrochloride .

- Basic Hydrolysis : NaOH (25%) produces sodium 4-chlorobenzenesulfinate and free amine .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6N HCl, reflux | 4-Chlorobenzenesulfonic acid + Ethylenediamine | 83% | |

| 25% NaOH, 60°C | Sodium 4-chlorobenzenesulfinate | 75% |

Mechanistic Insight :

Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

Acylation of the Aminoethyl Group

The primary amine (-NH₂) in the aminoethyl side chain undergoes acylation with acyl chlorides or anhydrides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | RT, DMF | N-Acetylated derivative | 95% | |

| Chloroacetyl chloride | 0°C, DCM | N-Chloroacetylated derivative | 98% |

Applications :

- Acylated derivatives are intermediates in synthesizing carbonic anhydrase inhibitors .

- Enhanced lipophilicity improves membrane permeability for pharmacological studies.

Complexation with Metal Ions

The sulfonamide and amine groups act as ligands for metal ions, forming coordination complexes:

| Metal Ion | Conditions | Complex Type | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | Aqueous ethanol, pH 7 | Octahedral complex | Antimicrobial agents | |

| Zn²⁺ | Methanol, 25°C | Tetrahedral complex | Enzyme inhibition studies |

Notable Data :

- Cu²⁺ complexes exhibit antibacterial activity against E. coli (MIC = 12.5 µg/mL).

- Zn²⁺ complexes inhibit carbonic anhydrase IX (IC₅₀ = 10.93 nM) .

Cross-Coupling Reactions

The aromatic chloro group participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 80°C | Biaryl sulfonamide | 64% |

Significance :

Reaction with Isocyanates

The aminoethyl group reacts with isocyanates to form urea derivatives :

| Isocyanate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Trifluorophenyl isocyanate | Toluene, 60°C | Urea-linked sulfonamide | 60% |

Biological Relevance :

科学的研究の応用

Pharmaceutical Synthesis

Sulfonylurea Hypoglycemic Agents

One of the primary applications of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is as an intermediate in the synthesis of sulfonylurea hypoglycemic agents. These agents are crucial in the management of type 2 diabetes mellitus. The compound can be synthesized through a method involving acetylation, chlorosulfonation, amination, hydrolysis, and purification. This process allows for the efficient production of sulfonylureas such as glipizide, glimepiride, gliquidone, and glibenclamide .

The synthesis method is noted for its cost-effectiveness and high yield, making it suitable for industrial application. The use of readily available raw materials and a simplified reaction process enhances its feasibility for large-scale production .

Mechanistic Insights

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound and its derivatives involve interactions with specific cellular targets. For example, sulfonamides can inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase, which is critical for bacterial growth . This mechanism highlights the compound's utility in developing new antimicrobial agents.

Case Studies

Synthesis Case Study

A detailed case study on the synthesis of 4-(2-aminoethyl)benzsulfamide illustrates the practical application of this compound in pharmaceutical chemistry. The study outlines a multi-step synthetic route that emphasizes efficiency and yield optimization while utilizing environmentally friendly practices .

Antimicrobial Efficacy Case Study

In another case study focusing on antimicrobial efficacy, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as alternative therapeutic agents in treating infections .

作用機序

The mechanism of action of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Similar Compounds

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-Aminoethyl)piperazine

- N-(2-Aminoethyl)acetamide

Uniqueness

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is unique due to the presence of both a sulfonamide group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. Its chemical formula is CHClNOS, which contributes to its unique reactivity and interaction with biological targets. The presence of both an amino group and a sulfonamide moiety allows it to mimic natural substrates, facilitating interactions with various enzymes.

The primary mechanism of action for this compound involves inhibition of specific enzymes. The sulfonamide structure enables it to bind to the active sites of target enzymes, disrupting metabolic pathways. This inhibition can lead to various therapeutic effects, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by inhibiting folic acid synthesis.

- Anticancer Activity : Studies indicate that derivatives of sulfonamide compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that related sulfonamides can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC values for these compounds were often below 100 μM, indicating potent activity .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC (μM) |

|---|---|---|

| N-(5-aryl-1,2,4-triazin-3-yl) | HCT-116 | < 100 |

| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl) | HeLa | < 100 |

| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl) | MCF-7 | < 100 |

Cardiovascular Effects

In an isolated rat heart model, this compound was found to decrease coronary resistance and perfusion pressure. This effect is hypothesized to result from the compound's interaction with calcium channels, suggesting potential applications in managing cardiovascular conditions .

Case Studies and Research Findings

- Cardiovascular Study : A study examining the effects of this compound on isolated rat hearts demonstrated a significant reduction in coronary resistance compared to controls. The compound's ability to modulate calcium channel activity was proposed as the underlying mechanism .

- Anticancer Research : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited substantial growth inhibition. For instance, one derivative showed over 60% inhibition against breast cancer cell lines .

特性

IUPAC Name |

N-(2-aminoethyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBCGQFQBAAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515724 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-90-3 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。